4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16211451
InChI: InChI=1S/C10H12N4/c1-7-3-10(11)12-5-9(7)8-4-13-14(2)6-8/h3-6H,1-2H3,(H2,11,12)
SMILES:
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol

4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC16211451

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine -

Specification

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
IUPAC Name 4-methyl-5-(1-methylpyrazol-4-yl)pyridin-2-amine
Standard InChI InChI=1S/C10H12N4/c1-7-3-10(11)12-5-9(7)8-4-13-14(2)6-8/h3-6H,1-2H3,(H2,11,12)
Standard InChI Key WYENMRBNHJFQNJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C2=CN(N=C2)C)N

Introduction

Synthesis and Preparation

The synthesis of pyridine-pyrazole compounds typically involves the reaction of pyrazole derivatives with pyridine precursors. For example, the synthesis of similar compounds might involve the use of palladium-catalyzed cross-coupling reactions or other methods to form the desired heterocyclic structure.

Biological Activities

Pyrazole and pyridine derivatives have been explored for various biological activities, including anticancer, antioxidant, and anti-inflammatory properties . The presence of a pyrazole ring in a molecule often confers potential therapeutic benefits, as seen in several drugs on the market .

Biological ActivityExample Compounds
AnticancerPyrazole derivatives
AntioxidantPyrazole-based compounds
Anti-inflammatoryPyridine-pyrazole hybrids

Potential Applications

Given the structural similarity to compounds with known biological activities, 4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine could be investigated for potential applications in medicinal chemistry, such as:

  • Pharmaceuticals: As a potential lead compound for drug development, targeting specific biological pathways.

  • Biological Research: As a tool for studying cellular processes or as a probe in biochemical assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator